

Biocompatibility and Cytotoxicity of Camphorquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Camphorquinone

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Camphorquinone (CQ) is a widely utilized photoinitiator in light-cured dental restorative materials, such as composite resins and adhesives.[1] Its primary function is to absorb blue light (in the 450-490 nm range) from dental curing units and initiate the polymerization process that hardens the material.[1][2] Despite its widespread use and good clinical acceptance, CQ is not fully incorporated into the polymer network and can leach out into the surrounding oral environment, including the dental pulp.[3][4] This leaching raises significant concerns regarding its biocompatibility and potential cytotoxic effects on oral tissues.[3][4] Understanding the cellular and molecular responses to CQ is crucial for evaluating the safety of dental materials and developing new, more biocompatible alternatives.

This technical guide provides a comprehensive overview of the current scientific literature on the biocompatibility and cytotoxicity of **Camphorquinone**. It details the cytotoxic effects on various oral cell types, elucidates the underlying molecular mechanisms and signaling pathways, presents quantitative data in a structured format, and offers detailed protocols for key experimental assays.

Cytotoxicity of Camphorquinone

Camphorquinone exhibits a moderate but significant cytotoxic effect on various cell types, which is generally dose-dependent. The primary cells of concern in the oral cavity are dental

pulp cells, gingival fibroblasts, and odontoblasts, as they are most likely to come into contact with leached CQ from restorative materials.

Effects on Dental Pulp Cells

Studies on human dental pulp cells (HDPCs) and dental pulp stem cells (DPSCs) consistently demonstrate that CQ inhibits cell proliferation and reduces cell viability.[4][5] At concentrations of 1 mM and 2 mM, CQ significantly reduces the viability of pulp cells to approximately 70% and 50% of the control, respectively, after 24 hours of exposure.[5][6][7] This cytotoxic effect is linked to the induction of cell cycle arrest and apoptosis.[5][6] Furthermore, CQ has been shown to impair the odontogenic differentiation and mineralization capacity of DPSCs, which could negatively impact pulpal wound healing processes.[3][4]

Effects on Gingival Fibroblasts

Human gingival fibroblasts (HGFs) are also susceptible to CQ-induced cytotoxicity. The effective inhibitory concentration of CQ on HGFs has been reported to be around 1 mM.[5] Another study determined the ED50 (effective dose, 50%) value of CQ for HGFs to be approximately 2.7 ± 0.8 mM.[5] Similar to its effects on pulp cells, CQ causes growth inhibition and induces cell cycle arrest in HGFs.[5][8]

Effects on Other Oral and Intestinal Cells

The cytotoxic and genotoxic potential of CQ has also been examined in human oral keratinocytes (OKF6/TERT2) and immortalized epithelial colorectal adenocarcinoma cells (Caco-2), simulating the potential path of leached components from the oral cavity to the gastrointestinal tract.[9][10] High concentrations of CQ were found to induce DNA lesions in these cell lines, primarily through oxidative stress.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the cytotoxic effects of **Camphorquinone**.

Table 1: Cytotoxicity of **Camphorquinone** (CQ) on Various Cell Types

Cell Type	CQ Concentration	Exposure Time	Effect	Reference
Human Dental Pulp Cells	1 mM	24 hours	Cell viability reduced to ~70% of control	[5] [6] [7]
Human Dental Pulp Cells	2 mM	24 hours	Cell viability reduced to ~50% of control	[5] [6] [7]
Dental Pulp Stem Cells (DPSCs)	200-400 μ M	3 days	Onset of viability loss	[4]
Dental Pulp Stem Cells (DPSCs)	250-500 μ M	3 days	Loss of cell proliferation	[4]
Human Gingival Fibroblasts (HGF)	1 mM	24 hours	Effective inhibitory concentration	[5]
Human Gingival Fibroblasts (HGF)	2.7 \pm 0.8 mM	Not Specified	ED50 value	[5]
Human Gingival Fibroblasts (HGF)	0.125-2.5 mM	Not Specified	Increased cytotoxicity	[11]

Table 2: Effects of **Camphorquinone** (CQ) on Cell Cycle Distribution

Cell Type	CQ Concentration	Effect	Reference
Human Dental Pulp Cells	0.5 mM	G0/G1 phase arrest	[5][8]
Human Dental Pulp Cells	1 mM and 2 mM	G2/M phase arrest; increased sub-G0/G1 population (apoptosis)	[5][8]
Human Gingival Fibroblasts (HGF)	1 mM and 5 mM	G0/G1 phase arrest	[5][8]

Mechanisms of Cytotoxicity and Involved Signaling Pathways

The cytotoxic effects of **Camphorquinone** are not attributed to a single event but rather a cascade of interconnected cellular responses, primarily initiated by oxidative stress.

Generation of Reactive Oxygen Species (ROS)

A primary mechanism underlying CQ toxicity is the generation of reactive oxygen species (ROS).[7][11] Both irradiated and non-irradiated CQ can lead to an increase in intracellular ROS levels.[4][11] This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins.[11][12] Studies have shown that CQ treatment leads to a significant increase in intracellular ROS and the production of 8-isoprostane, a marker of lipid peroxidation.[5][6] The cytotoxic effects of CQ can be mitigated by antioxidants like N-acetyl-L-cysteine (NAC), catalase, and superoxide dismutase (SOD), confirming the central role of ROS in its toxicity.[5][7]

Genotoxicity and DNA Damage

CQ has been shown to induce genotoxic effects.[9][12] The increased ROS production leads to oxidative DNA damage, including the formation of 7,8-dihydro-8-oxoguanine (8-oxoguanine), a reliable marker for oxidative stress.[9][10][13] This DNA damage is observed in various cell types, including human gingival fibroblasts and oral keratinocytes, even at non-cytotoxic concentrations.[9][11]

Cell Cycle Arrest and Apoptosis

In response to cellular stress and DNA damage, cells can activate checkpoints that lead to cell cycle arrest and apoptosis. CQ induces G2/M phase arrest in dental pulp cells at concentrations of 1 and 2 mM, while lower concentrations (0.5 mM) can cause a G0/G1 arrest. [5][8] This arrest is associated with altered expression of key cell cycle regulatory proteins, such as the inhibition of cdc2, cyclin B1, and cdc25C, and the stimulation of p21. [5][6]

The accumulation of cellular damage ultimately triggers programmed cell death, or apoptosis. CQ-induced apoptosis is confirmed by PI-Annexin V staining and is accompanied by the activation of the ATM/Chk2/p53 signaling pathway, a classic cellular response to DNA damage. [5][6][14]

Inflammatory Response

CQ can trigger an inflammatory response in dental pulp cells. [3] It stimulates the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2), a key inflammatory mediator. [5][6] Additionally, CQ treatment increases the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and matrix metalloproteinase-3 (MMP3) in DPSCs. [3][4] This inflammatory response may contribute to the pulpal irritation and inflammation observed clinically after the application of resin-based restorations. [3]

Key Signaling Pathways

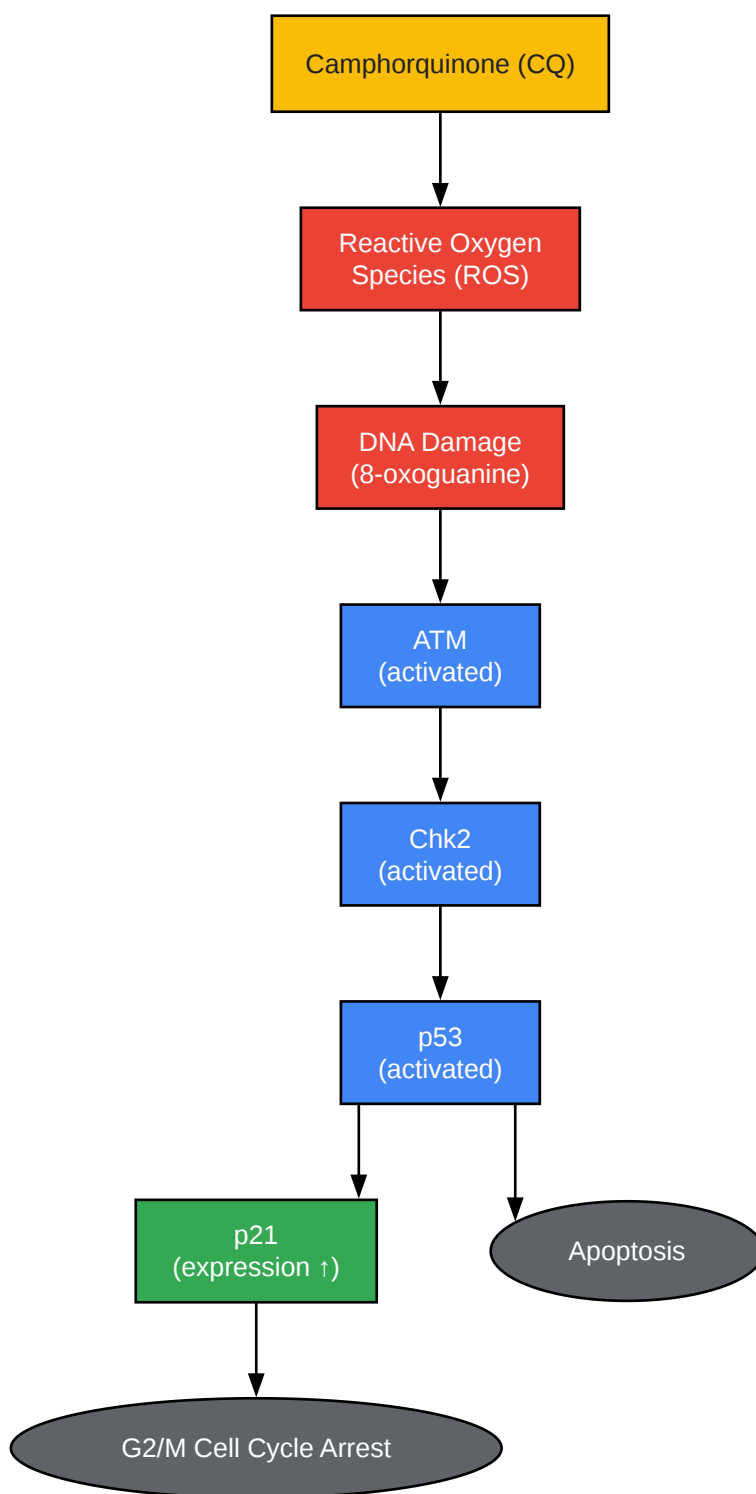
Several interconnected signaling pathways are activated in response to **Camphorquinone** exposure, mediating its cytotoxic and inflammatory effects.

- **ATM/Chk2/p53 Pathway:** In response to CQ-induced DNA damage, the ATM (Ataxia Telangiectasia Mutated) kinase is activated. ATM then phosphorylates and activates the checkpoint kinase Chk2, which in turn phosphorylates and stabilizes the tumor suppressor protein p53. [5][14] Activated p53 can induce the expression of genes like p21, leading to cell cycle arrest, and other pro-apoptotic genes, ultimately leading to apoptosis. [3][5]
- **MAPK/ERK Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 branch, is involved in the inflammatory response to CQ. [5][6] CQ stimulates the phosphorylation (activation) of ERK1/2. This activation is linked to the subsequent induction

of COX-2 expression and PGE2 production.[\[5\]](#)[\[6\]](#)[\[14\]](#) Inhibition of this pathway with agents like U0126 can prevent CQ-induced COX-2 expression and PGE2 production.[\[5\]](#)[\[7\]](#)

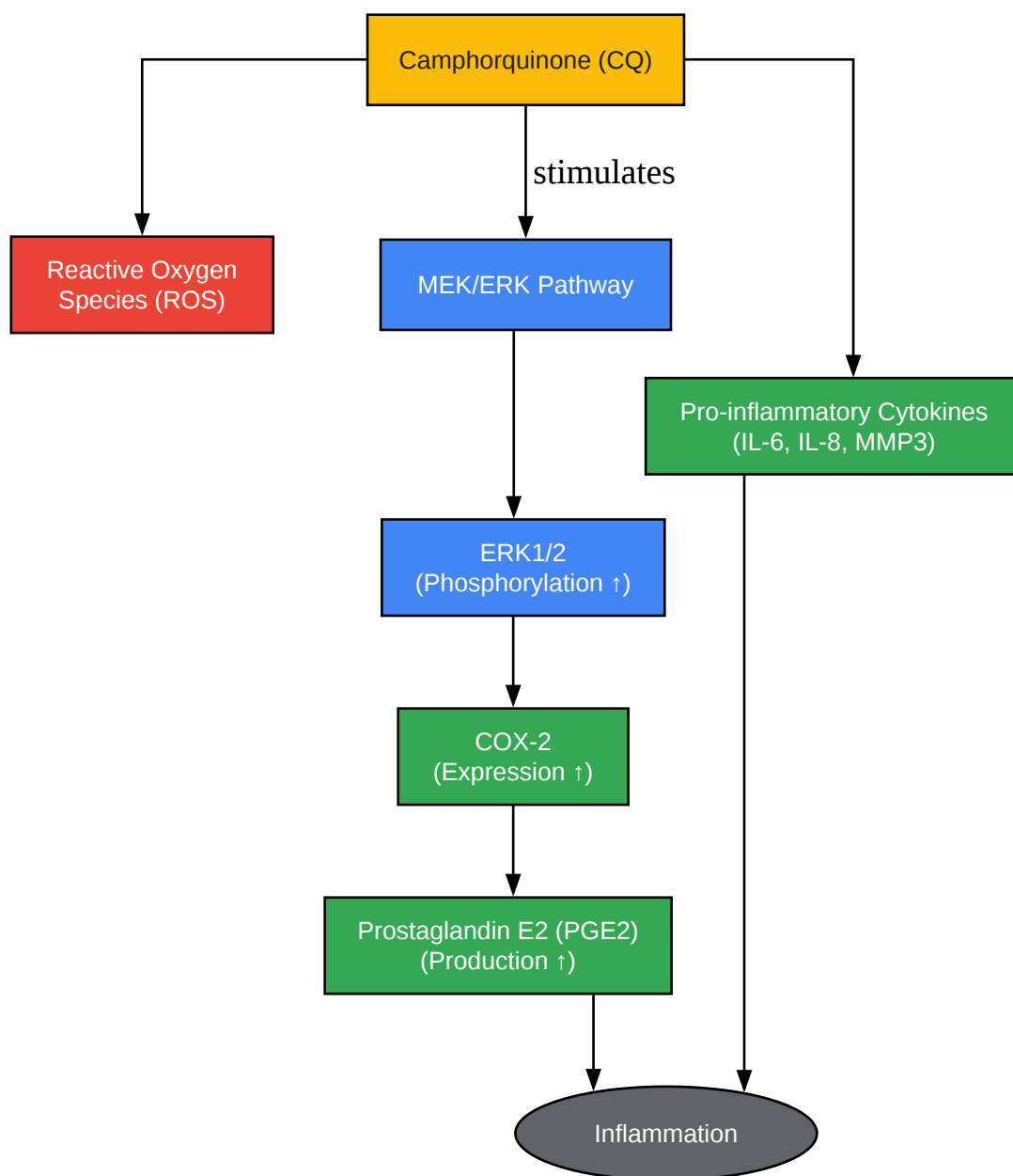
- **NF-κB Pathway:** The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[\[15\]](#) While direct activation by CQ is less detailed in the provided results, the production of pro-inflammatory cytokines like IL-6 and IL-8 is often regulated by NF-κB. ROS, which is robustly produced by CQ, is a known activator of the NF-κB pathway.[\[4\]](#)[\[15\]](#)

Visualizations: Signaling Pathways and Workflows



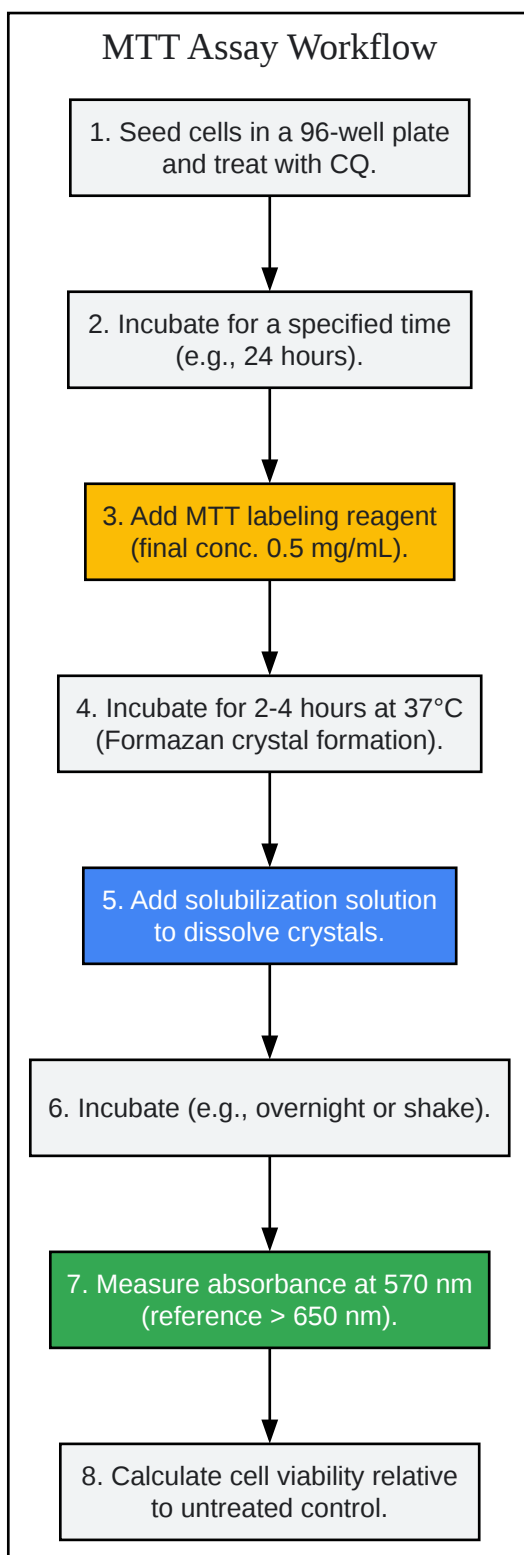
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Caption: CQ-induced DNA Damage Response via the ATM/Chk2/p53 pathway.



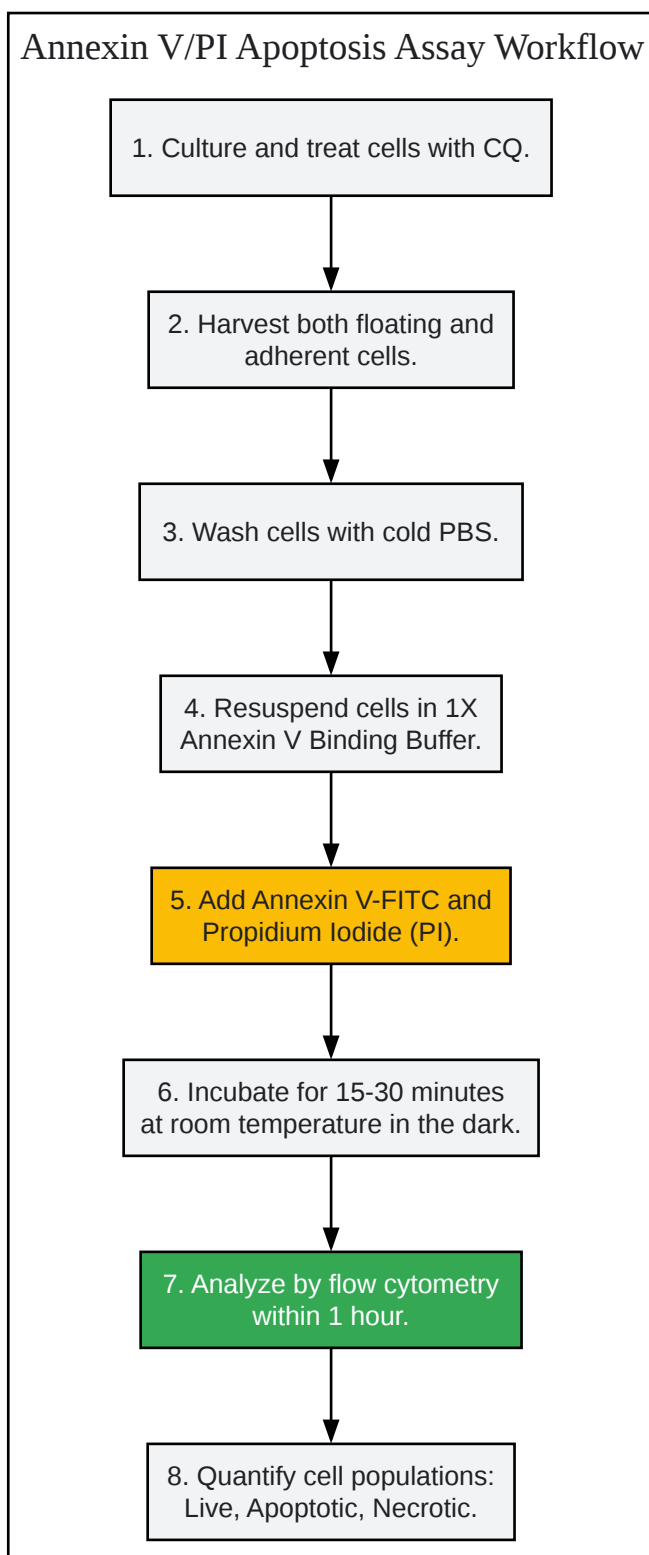
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Caption: CQ-induced inflammatory response via the MAPK/ERK pathway.



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Caption: Experimental workflow for the MTT cell viability assay.



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Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of **Camphorquinone's** cytotoxicity.

MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[\[16\]](#)[\[17\]](#)

- Reagents and Materials:
 - MTT labeling reagent: 5 mg/mL in sterile PBS. Filter sterilize.[\[16\]](#)
 - Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.
 - 96-well flat-bottom sterile microplates.
 - Complete cell culture medium.
 - Phosphate-Buffered Saline (PBS).
 - Microplate (ELISA) reader.
- Procedure:
 - Cell Seeding: Seed cells (e.g., 1×10^4 cells/well) in a 96-well plate in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
 - Treatment: Remove the medium and add 100 μ L of fresh medium containing various concentrations of CQ (e.g., 0.1 to 2.5 mM). Include untreated and solvent-only controls.
 - Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) in a humidified atmosphere at 37°C and 5% CO₂.[\[17\]](#)
 - MTT Addition: After incubation, add 10 μ L of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[\[17\]](#)

- **Formazan Formation:** Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[\[17\]](#)
- **Solubilization:** Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[\[16\]](#)[\[17\]](#)
- **Absorbance Measurement:** Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm.[\[17\]](#)
- **Data Analysis:** Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the untreated control.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[\[5\]](#)

- **Reagents and Materials:**
 - Propidium Iodide (PI) staining solution (e.g., 40 µg/mL PI with 100 µg/mL RNase A in PBS).
 - 70% cold ethanol.
 - Phosphate-Buffered Saline (PBS).
 - Flow cytometer.
- **Procedure:**
 - **Cell Culture and Treatment:** Culture approximately 2.5×10^5 cells per well in a 6-well plate. Treat with desired concentrations of CQ for 24 hours.[\[5\]](#)

- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
- Fixation: Wash the cell pellet once with PBS. Resuspend the cells and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.[\[5\]](#)
- Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 350 µL of PI staining solution.[\[5\]](#)
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 cells per sample.[\[5\]](#)
- Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0/G1 population (indicative of apoptotic cells).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[\[18\]](#)

- Reagents and Materials:
 - Annexin V-FITC (or other fluorochrome conjugate).
 - Propidium Iodide (PI).
 - 1X Annexin V Binding Buffer (calcium-rich).
 - Phosphate-Buffered Saline (PBS).
 - Flow cytometer.
- Procedure:

- Cell Culture and Treatment: Induce apoptosis by treating cells with CQ for the desired time (e.g., 24 hours).[5]
- Cell Harvesting: Collect all cells, including those in the supernatant (floating) and the adherent cells. Centrifuge to pellet the cells.
- Washing: Wash the cells twice with cold PBS.[18]
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a new tube. Add 5 μ L of Annexin V-FITC and 5-10 μ L of PI solution (e.g., 50 μ g/mL).[5]
- Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[5][18]
- Analysis: Add 400 μ L of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
- Data Interpretation:
 - Annexin V (-) / PI (-): Live cells.
 - Annexin V (+) / PI (-): Early apoptotic cells.
 - Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
 - Annexin V (-) / PI (+): Necrotic cells (rarely observed).

Conclusion

The available scientific evidence clearly indicates that **Camphorquinone**, a key component of many dental restorative materials, exhibits dose-dependent cytotoxicity towards clinically relevant oral cell types, including dental pulp cells and gingival fibroblasts. The primary mechanism of this toxicity is the induction of oxidative stress through the generation of reactive oxygen species. This initial insult triggers a cascade of adverse cellular events, including DNA damage, cell cycle arrest, the activation of apoptotic pathways, and a pro-inflammatory

response. Key signaling pathways, such as the ATM/Chk2/p53 and MAPK/ERK pathways, are critically involved in mediating these effects.[5][6]

While CQ is effective as a photoinitiator, its potential to leach from restorations and cause these biological effects highlights the importance of continued research into the biocompatibility of dental materials. For researchers, scientists, and drug development professionals, this knowledge underscores the need to consider the long-term biological impact of leachable components and provides a framework for developing safer and more biocompatible dental materials for clinical use.

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- To cite this document: BenchChem. [Biocompatibility and Cytotoxicity of Camphorquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077051#biocompatibility-and-cytotoxicity-of-camphorquinone]

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